2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline is a complex organic compound belonging to the class of benzopyranoquinolines This compound is characterized by the presence of three methoxy groups attached to the benzopyranoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline can be achieved through various synthetic routes. One efficient method involves the use of multicomponent reactions. For instance, a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline may involve similar multicomponent reactions on a larger scale. The use of readily available starting materials and the absence of metal catalysts make this method suitable for industrial applications. The products can be purified through simple workup procedures, such as washing with ethanol .
Chemical Reactions Analysis
Types of Reactions
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of methoxy groups and the benzopyranoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- Pyrano[2,3-b]quinoline
- Benzo[h]pyrano[2,3-b]quinoline
Uniqueness
2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
62088-88-4 |
---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2,9,10-trimethoxy-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-13-4-5-16-14(8-13)19-12(10-24-16)6-11-7-17(22-2)18(23-3)9-15(11)20-19/h4-9H,10H2,1-3H3 |
InChI Key |
NAFFVKOOHNPUCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=C2N=C4C=C(C(=CC4=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.